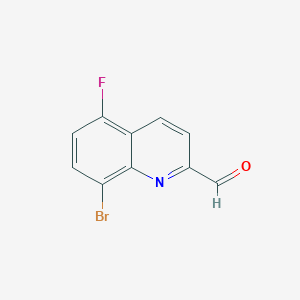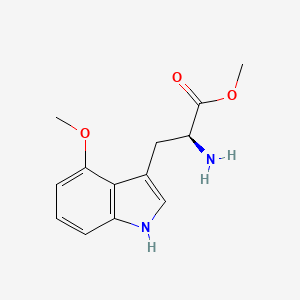
(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate is a chiral compound with significant interest in various scientific fields. This compound is structurally related to tryptophan, an essential amino acid, and features a methoxy group on the indole ring. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-methoxyindole.
Alkylation: The indole is alkylated using a suitable alkylating agent to introduce the propanoate side chain.
Amination: The resulting intermediate undergoes amination to introduce the amino group at the desired position.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of high-yielding reagents, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and purity.
Chemical Reactions Analysis
Types of Reactions: (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often use reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the indole ring.
Scientific Research Applications
(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in drug development for neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: These interactions can modulate various biochemical pathways, leading to physiological effects. For example, it may affect neurotransmitter systems in the brain, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure but lacking the methoxy group.
5-Methoxytryptophan: A derivative of tryptophan with a methoxy group at the 5-position.
Indole-3-acetic acid: A plant hormone with an indole structure but different functional groups.
Uniqueness: (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate is unique due to its specific substitution pattern and chiral nature. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H16N2O3/c1-17-11-5-3-4-10-12(11)8(7-15-10)6-9(14)13(16)18-2/h3-5,7,9,15H,6,14H2,1-2H3/t9-/m0/s1 |
InChI Key |
QANZHTDVGPRGEI-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C(=CN2)C[C@@H](C(=O)OC)N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


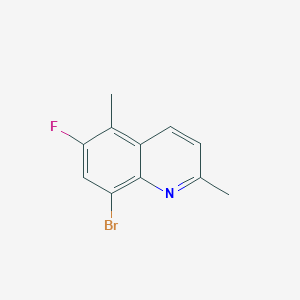

![7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11864253.png)
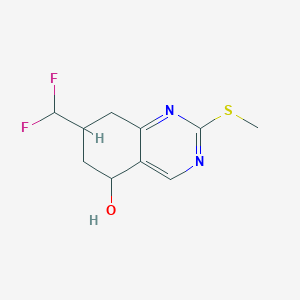
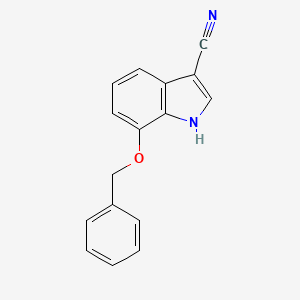



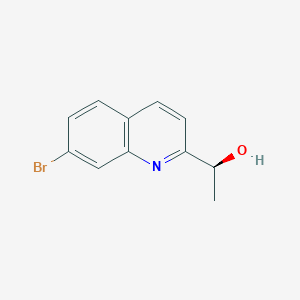


![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)

